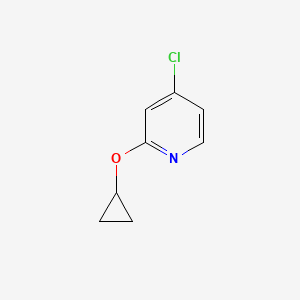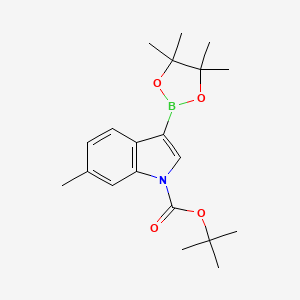
4-Chloro-2-cyclopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-cyclopropoxypyridine is 1S/C8H8ClNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-2-cyclopropoxypyridine has a molecular weight of 169.61 . .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- Application Summary : Chlorinated compounds like 4-Chloro-2-cyclopropoxypyridine are promising for use in medicinal chemistry . They are used in the synthesis of diverse biological agents and drugs in the pharmaceutical industries .
- Results or Outcomes : More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials . The expectation is that there will be an even greater number of new chlorine-containing pharmaceuticals in the market in the coming decades .
-
Scientific Field: Optoelectronics and Nonlinear Optical Device Fabrications
- Application Summary : 4-Chloro-2-cyclopropoxypyridine has been used in the growth of single crystals that are highly nonlinear optical materials .
- Results or Outcomes : The grown 4-Chloro-2-cyclopropoxypyridine material was found to be a highly nonlinear optical material and used in optoelectronics and nonlinear optical device fabrications .
-
Scientific Field: Organic Synthesis
- Application Summary : 4-Chloro-2-cyclopropoxypyridine is used as a building block in organic synthesis . It can be used to synthesize a variety of complex organic molecules.
- Results or Outcomes : The synthesized molecules can have a variety of applications, depending on their structure and properties .
-
Scientific Field: Nonlinear Optical Materials
- Application Summary : Compounds similar to 4-Chloro-2-cyclopropoxypyridine, such as 4-chloro-2-nitroaniline, have been used in the growth of single crystals that are highly nonlinear optical materials .
- Results or Outcomes : The grown material was found to be a highly nonlinear optical material and used in optoelectronics, photonics, nonlinear optical, and laser technology .
-
Scientific Field: Material Science
- Application Summary : 4-Chloro-2-cyclopropoxypyridine has been used in the growth of single crystals that are highly nonlinear optical materials .
- Results or Outcomes : The grown material was found to be a highly nonlinear optical material and used in optoelectronics, photonics, nonlinear optical, and laser technology .
-
Scientific Field: Communication Technologies
- Application Summary : Organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties are important in the design of devices in communication technologies .
- Results or Outcomes : The devices designed using 4-Chloro-2-cyclopropoxypyridine could potentially have improved performance in communication technologies .
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOLAOPZUUQFJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744896 |
Source


|
| Record name | 4-Chloro-2-(cyclopropyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropoxypyridine | |
CAS RN |
1243403-94-2 |
Source


|
| Record name | 4-Chloro-2-(cyclopropyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)



![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)





